KY386 Exhibits Sub-Nanomolar DHX33 Inhibition with High Selectivity Over Related RNA Helicases
KY386 inhibits DHX33 helicase activity with an IC50 of 19 nM in enzymatic assays [1]. Importantly, it demonstrates minimal inhibition of seven other RNA helicases (DDX6, DHX15, DDX21, DHX32, DHX35, DHX40, DDX59) at comparable concentrations, confirming target selectivity . This selectivity profile is critical because off-target helicase inhibition can lead to unwanted cellular toxicity or confounding experimental results.
| Evidence Dimension | Inhibitory activity against DHX33 vs. other RNA helicases |
|---|---|
| Target Compound Data | IC50 = 19 nM (DHX33) |
| Comparator Or Baseline | DDX6, DHX15, DDX21, DHX32, DHX35, DHX40, DDX59 |
| Quantified Difference | Little inhibitory effect on comparator helicases |
| Conditions | Recombinant protein enzymatic assay |
Why This Matters
For procurement, high selectivity ensures that experimental outcomes are attributable to DHX33 inhibition, reducing confounding variables in mechanistic studies.
- [1] Wang Y, et al. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. 2023 Oct 12;96:129505. View Source
